molecular formula C19H15ClN2O2S B2756031 {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate CAS No. 339278-46-5

{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate

Cat. No.: B2756031
CAS No.: 339278-46-5
M. Wt: 370.85
InChI Key: NESANQBTNNZHKK-UHFFFAOYSA-N
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Description

{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl ring, and a phenylcarbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate typically involves multiple steps:

    Formation of the Pyridinyl Intermediate: The initial step often involves the synthesis of a 3-pyridinylmethyl intermediate. This can be achieved through the reaction of 3-pyridinecarboxaldehyde with appropriate reagents under controlled conditions.

    Introduction of the Chlorophenylsulfanyl Group: The next step involves the introduction of the 4-chlorophenylsulfanyl group. This can be done via a nucleophilic substitution reaction where a suitable chlorophenylsulfanyl reagent reacts with the pyridinyl intermediate.

    Carbamoylation: The final step is the formation of the N-phenylcarbamate group. This is typically achieved by reacting the intermediate with phenyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties may enhance the performance and efficacy of these products.

Mechanism of Action

The mechanism of action of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
  • {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate
  • {2-[(4-fluorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate

Uniqueness

Compared to similar compounds, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-8-10-17(11-9-15)25-18-14(5-4-12-21-18)13-24-19(23)22-16-6-2-1-3-7-16/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESANQBTNNZHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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